(E)-Dimethyl 2,2'-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate
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Overview
Description
(E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is a synthetic organic compound characterized by its unique diazene and triazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate typically involves the reaction of appropriate triazole derivatives with diazene precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the diazene linkage. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and acetonitrile, with reaction temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated triazole products.
Scientific Research Applications
Chemistry
In chemistry, (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique chemical structure may offer advantages in targeting specific biological pathways, making it a promising candidate for further investigation.
Industry
In the industrial sector, (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate involves its interaction with specific molecular targets. The diazene and triazole groups can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate
- Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-3-diyl))diacetate
Uniqueness
(E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is unique due to its specific geometric configuration, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N8O4 |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
methyl 2-[3-[(E)-[5-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazol-3-yl]diazenyl]-1H-1,2,4-triazol-5-yl]acetate |
InChI |
InChI=1S/C10H12N8O4/c1-21-7(19)3-5-11-9(15-13-5)17-18-10-12-6(14-16-10)4-8(20)22-2/h3-4H2,1-2H3,(H,11,13,15)(H,12,14,16)/b18-17+ |
InChI Key |
ZKMCCEYFBHGKHV-ISLYRVAYSA-N |
Isomeric SMILES |
COC(=O)CC1=NC(=NN1)/N=N/C2=NNC(=N2)CC(=O)OC |
Canonical SMILES |
COC(=O)CC1=NC(=NN1)N=NC2=NNC(=N2)CC(=O)OC |
Origin of Product |
United States |
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